N-(2-Hydroxyethyl)-N-methylformamide
Overview
Description
N-(2-Hydroxyethyl)-N-methylformamide is an organic compound characterized by the presence of a formamide group attached to a hydroxyethyl and a methyl group
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)-N-methylformamide (HEMF) is a compound with a diverse range of biological activitiesSimilar compounds such as n-(2-hydroxyethyl) cinnamamide derivatives have shown antidepressant-like action .
Mode of Action
For instance, N-(2-Hydroxyethyl) cinnamamide derivatives have shown to reduce the immobility time in the forced swimming test (FST) and tail suspension test (TST), indicating an antidepressant-like action .
Biochemical Pathways
Related compounds such as n6-(2-hydroxyethyl)adenosine have been shown to attenuate lipopolysaccharide-stimulated pro-inflammatory responses by suppressing tlr4-mediated nf-κb signaling pathways .
Pharmacokinetics
Urinary excretion accounted for about 30% of the dose and occurred very rapidly .
Result of Action
N-(2-hydroxyethyl) cinnamamide derivatives have shown to significantly reduce the immobility time in the fst and tst, indicating the antidepressant-like action .
Action Environment
A study on thermoplastic starch/montmorillonite nanocomposite using n-(2-hydroxyethyl)formamide as a new additive showed that it acted as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)-N-methylformamide can be synthesized through the reaction of N-methylformamide with ethylene oxide under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)-N-methylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-methylformamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)formamide: Similar structure but lacks the methyl group.
N-(2-Hydroxyethyl)ethylenediamine: Contains an additional amine group.
N-(2-Hydroxyethyl)aniline: Contains an aromatic ring instead of the formamide group.
Uniqueness: N-(2-Hydroxyethyl)-N-methylformamide is unique due to the presence of both hydroxyethyl and methyl groups, which confer specific reactivity and properties. This combination makes it suitable for a wide range of applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5(4-7)2-3-6/h4,6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEJGMDGENZPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166556 | |
Record name | N-(2-Hydroxyethyl)-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1590-50-7 | |
Record name | N-(2-Hydroxyethyl)-N-methylformamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1590-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)-N-methylformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001590507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxyethyl)-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxyethyl)-N-methylformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-HYDROXYETHYL)-N-METHYLFORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L27Q94JV5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(2-Hydroxyethyl)-N-methylformamide interact with thermoplastic starch to enhance its plasticizing properties?
A: While the exact mechanism is not detailed in the provided abstract [], plasticizers generally function by embedding themselves between polymer chains. This insertion reduces intermolecular forces between the polymer chains, increasing their mobility and flexibility. It is likely that this compound, with its hydroxyl group, can form hydrogen bonds with the starch molecules, disrupting the strong hydrogen bonding network within the starch and leading to enhanced plasticization.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.